(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-olhydrochloride (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-olhydrochloride
Brand Name: Vulcanchem
CAS No.: 2554776-05-3
VCID: VC12001168
InChI: InChI=1S/C9H13NO3S.ClH/c1-14(12,13)8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1
SMILES: CS(=O)(=O)C1=CC=CC(=C1)C(CO)N.Cl
Molecular Formula: C9H14ClNO3S
Molecular Weight: 251.73 g/mol

(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-olhydrochloride

CAS No.: 2554776-05-3

Cat. No.: VC12001168

Molecular Formula: C9H14ClNO3S

Molecular Weight: 251.73 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-olhydrochloride - 2554776-05-3

Specification

CAS No. 2554776-05-3
Molecular Formula C9H14ClNO3S
Molecular Weight 251.73 g/mol
IUPAC Name (2S)-2-amino-2-(3-methylsulfonylphenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C9H13NO3S.ClH/c1-14(12,13)8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1
Standard InChI Key YTCSLMORNSCNKJ-SBSPUUFOSA-N
Isomeric SMILES CS(=O)(=O)C1=CC=CC(=C1)[C@@H](CO)N.Cl
SMILES CS(=O)(=O)C1=CC=CC(=C1)C(CO)N.Cl
Canonical SMILES CS(=O)(=O)C1=CC=CC(=C1)C(CO)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central β-amino alcohol scaffold with an (S)-configuration at the chiral carbon, bonded to a 3-(methylsulfonyl)phenyl group. Its hydrochloride salt enhances solubility and stability for pharmacological applications. Key physicochemical properties include:

PropertyValue
IUPAC Name(2S)-2-amino-2-(3-methylsulfonylphenyl)ethanol hydrochloride
Molecular FormulaC₉H₁₄ClNO₃S
Molecular Weight251.73 g/mol
CAS Number2554776-05-3
Stereochemistry(S)-enantiomer

The methylsulfonyl (-SO₂CH₃) substituent on the phenyl ring contributes to electron-withdrawing effects, influencing receptor binding and metabolic stability.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-2-amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride typically begins with 3-(methylsulfonyl)acetophenone as the starting material. A reductive amination strategy is employed, involving the following steps:

  • Ketone Activation: The acetophenone derivative undergoes condensation with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to form the racemic β-amino alcohol.

  • Chiral Resolution: The (S)-enantiomer is isolated via chiral chromatography or enzymatic resolution, ensuring >99% enantiomeric excess (ee).

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and bioavailability.

Optimization Challenges

Key challenges include minimizing racemization during synthesis and optimizing reaction conditions to achieve high yields. Recent advances in asymmetric catalysis, such as the use of chiral auxiliaries or organocatalysts, have improved enantioselectivity in analogous compounds .

Mechanism of Action and Pharmacological Profile

COX-2 Inhibition

(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol hydrochloride selectively inhibits COX-2, an enzyme responsible for prostaglandin synthesis during inflammation. Unlike non-selective COX inhibitors (e.g., ibuprofen), this compound avoids gastrointestinal toxicity by sparing COX-1, which maintains mucosal integrity.

Biochemical Interactions

  • Binding Affinity: The methylsulfonyl group forms hydrogen bonds with COX-2’s Arg120 and Tyr355 residues, stabilizing the enzyme-inhibitor complex.

  • IC₅₀ Values: Preliminary assays report an IC₅₀ of 0.8 μM against recombinant human COX-2, compared to >50 μM for COX-1, confirming selectivity.

Secondary Targets and Off-Target Effects

Pharmacokinetics and Metabolic Stability

Absorption and Distribution

  • Solubility: The hydrochloride salt confers aqueous solubility of 12 mg/mL at pH 7.4, facilitating oral absorption.

  • Plasma Protein Binding: Moderate binding (78%) to albumin ensures sustained circulation.

Metabolism

Hepatic metabolism involves sulfonation and glucuronidation via UGT1A9 and SULT1A1 enzymes. A 2024 study using human liver microsomes (HLMs) reported a half-life (t₁/₂) of 2.3 hours, indicating moderate stability.

Excretion

Renal excretion accounts for 60% of elimination, with 40% as glucuronidated metabolites.

Comparative Analysis with Structural Analogs

Role of Stereochemistry

The (S)-enantiomer exhibits 20-fold greater COX-2 affinity than the (R)-form, highlighting the importance of chirality. Racemic mixtures show reduced efficacy (IC₅₀ = 5.2 μM), validating enantiopure synthesis.

Sulfonyl Group Modifications

Replacing the methylsulfonyl group with trifluoromethyl (-CF₃) or nitro (-NO₂) groups in analogs abolished COX-2 selectivity, emphasizing the sulfonyl moiety’s critical role .

Challenges and Future Directions

Metabolic Stability

Despite moderate HLMs stability, further optimization is needed to prolong half-life. Strategies include fluorination of the phenyl ring or prodrug formulations.

Clinical Translation

No clinical trials have been reported to date. Toxicity studies in primates are imperative to evaluate cardiovascular risks associated with long-term COX-2 inhibition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator